molecular formula C5H3BrClIN2 B1372192 6-Bromo-2-chloro-4-iodopyridin-3-amine CAS No. 1138444-29-7

6-Bromo-2-chloro-4-iodopyridin-3-amine

Cat. No.: B1372192
CAS No.: 1138444-29-7
M. Wt: 333.35 g/mol
InChI Key: HWLNYUGZLGKVKO-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-iodopyridin-3-amine is a useful research compound. Its molecular formula is C5H3BrClIN2 and its molecular weight is 333.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Halogen-rich Intermediate Synthesis

6-Bromo-2-chloro-4-iodopyridin-3-amine serves as a halogen-rich intermediate in the synthesis of complex pyridines. Wu et al. (2022) described the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine using halogen dance reactions. These intermediates are significant in medicinal chemistry for creating pentasubstituted pyridines with desired functionalities, which are essential for further chemical manipulations (Wu et al., 2022).

Chemoselective Functionalization

The compound is notable for its role in chemoselective functionalization. Stroup et al. (2007) studied the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating selective bromide substitution and highlighting the chemoselectivity under various conditions. This kind of selective functionalization is crucial in developing specific chemical compounds for further research and applications (Stroup et al., 2007).

Palladium-Catalyzed Aminations

Palladium-catalyzed aminations of similar compounds provide insights into the potential uses of this compound. For example, Ji et al. (2003) conducted a study showing that a palladium-Xantphos complex can catalyze the amination of 5-bromo-2-chloropyridine, leading to high yields and chemoselectivity. These reactions are vital in organic synthesis, particularly in the pharmaceutical industry (Ji et al., 2003).

Mechanism Examination in Amination Reactions

Understanding the mechanism of amination reactions is another significant application. Loones et al. (2007) examined the intramolecular amination of compounds similar to this compound. This study aids in unraveling the mechanisms of ring closure reactions in auto-tandem amination, crucial for designing efficient synthesis pathways in medicinal chemistry (Loones et al., 2007).

Properties

IUPAC Name

6-bromo-2-chloro-4-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClIN2/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLNYUGZLGKVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673878
Record name 6-Bromo-2-chloro-4-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-29-7
Record name 6-Bromo-2-chloro-4-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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